N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound that features a pyridine ring substituted with a bromo group, a cyclopropoxy group, and a methanesulfonamide group
Properties
Molecular Formula |
C9H11BrN2O3S |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(2-bromo-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
RQTUNBHRXXFRKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The final step involves the sulfonamidation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromo and cyclopropoxy groups can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar pyridine ring and sulfonamide group but differs in the substituents on the pyridine ring.
N-(2-Fluoro-3-cyclopropoxypyridin-4-YL)methanesulfonamide: This compound has a fluoro group instead of a bromo group, which can affect its reactivity and binding properties.
Uniqueness
N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its bromo, cyclopropoxy, and sulfonamide groups. This combination of functional groups can provide distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
